molecular formula C12H18N2O2 B6239738 ethyl 5-cyclopentyl-1-methyl-1H-pyrazole-3-carboxylate CAS No. 1560897-92-8

ethyl 5-cyclopentyl-1-methyl-1H-pyrazole-3-carboxylate

Cat. No.: B6239738
CAS No.: 1560897-92-8
M. Wt: 222.3
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Description

Ethyl 5-cyclopentyl-1-methyl-1H-pyrazole-3-carboxylate is a synthetic organic compound belonging to the pyrazole family Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at adjacent positions This particular compound is characterized by the presence of an ethyl ester group, a cyclopentyl ring, and a methyl group attached to the pyrazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of ethyl 5-cyclopentyl-1-methyl-1H-pyrazole-3-carboxylate typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of cyclopentanone with hydrazine hydrate to form cyclopentyl hydrazine. This intermediate is then reacted with ethyl acetoacetate in the presence of a base, such as sodium ethoxide, to yield the desired pyrazole derivative.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent quality and yield. The use of automated systems for reagent addition and temperature control is crucial to maintain the efficiency and safety of the process.

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions, typically using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of carboxylic acids or ketones.

    Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride, potentially converting ester groups to alcohols.

    Substitution: Nucleophilic substitution reactions can occur at the ester group, where nucleophiles like amines or alcohols replace the ethoxy group, forming amides or other esters.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Amines or alcohols in the presence of a catalyst like pyridine.

Major Products:

    Oxidation: Carboxylic acids or ketones.

    Reduction: Alcohols.

    Substitution: Amides or alternative esters.

Scientific Research Applications

Ethyl 5-cyclopentyl-1-methyl-1H-pyrazole-3-carboxylate has been explored for various scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules, particularly in the development of new heterocyclic compounds.

    Biology: Investigated for its potential as a bioactive molecule, with studies focusing on its interaction with biological targets.

    Industry: Utilized in the development of new materials, such as polymers and coatings, due to its unique structural properties.

Mechanism of Action

The mechanism by which ethyl 5-cyclopentyl-1-methyl-1H-pyrazole-3-carboxylate exerts its effects depends on its specific application. In medicinal chemistry, it may interact with enzymes or receptors, modulating their activity. The molecular targets and pathways involved can vary, but common targets include enzymes involved in inflammation or microbial growth. The compound’s structure allows it to fit into active sites of these enzymes, inhibiting their function and leading to therapeutic effects.

Comparison with Similar Compounds

Ethyl 5-cyclopentyl-1-methyl-1H-pyrazole-3-carboxylate can be compared with other pyrazole derivatives, such as:

    Ethyl 1-methyl-1H-pyrazole-3-carboxylate: Lacks the cyclopentyl group, which may affect its biological activity and physical properties.

    Ethyl 5-phenyl-1-methyl-1H-pyrazole-3-carboxylate: Contains a phenyl group instead of a cyclopentyl group, potentially altering its interaction with biological targets.

    Mthis compound: Similar structure but with a methyl ester group, which may influence its reactivity and solubility.

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

CAS No.

1560897-92-8

Molecular Formula

C12H18N2O2

Molecular Weight

222.3

Purity

95

Origin of Product

United States

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